Lipophilicity Advantage: Ethyl vs. Methyl Ester LogP Comparison
The target ethyl ester exhibits an experimental LogP of 3.37, compared to 2.98 for the methyl ester analog (MBPCA), representing a +0.39 log unit increase in lipophilicity . This difference corresponds to an approximately 2.45-fold higher octanol-water partition coefficient for the ethyl ester. The measured LogP of 3.37 places the compound within the optimal Lipinski Rule of 5 range for oral bioavailability (LogP < 5), but the 0.39-unit increment over the methyl ester suggests measurably different passive membrane permeability and potentially altered metabolic stability through CYP450-mediated oxidation [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.37120 (experimental) |
| Comparator Or Baseline | Methyl 2-(3-(benzyloxy)phenyl)acetate, LogP = 2.98110 (experimental) |
| Quantified Difference | +0.3901 log units (approx. 2.45-fold higher partition coefficient) |
| Conditions | Experimental determination; solvent system inferred as octanol/water |
Why This Matters
A 0.39 LogP unit increase can shift permeability, metabolic clearance, and plasma protein binding sufficiently to alter oral bioavailability classification, making the two esters non-fungible in lead optimization campaigns.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. View Source
